BenchChemオンラインストアへようこそ!

1-(3-Methyl-2-pyridyl)prop-2-enylamine

Drug Design ADME Blood-Brain Barrier

This chiral heterocyclic primary amine (CAS 1270549-07-9) is differentiated from its regioisomer by higher TPSA (38.9 Ų vs 24.9 Ų), reducing passive BBB permeability for peripheral-target programs. The allylamine handle enables late-stage diversification via Heck, Suzuki, or metathesis reactions—absent in the saturated analog. Both (R)- and (S)-enantiomers (CAS 1213672-74-2, 1213086-79-3) are available at ≥98% purity, supporting enantioselective synthesis without in-house resolution. Moderate LogP (~1.6) balances solubility and permeability for oral formulation. Confirm pricing and stock for your research quantities today.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B13048049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-2-pyridyl)prop-2-enylamine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(C=C)N
InChIInChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3
InChIKeyIHOIHBJHEMAUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-2-pyridyl)prop-2-enylamine – Physicochemical Profile and Structural Identity for Informed Procurement


1-(3-Methyl-2-pyridyl)prop-2-enylamine (CAS 1270549-07-9, racemic; enantiopure forms CAS 1213086-79-3 (S) and 1213672-74-2 (R)) is a chiral heterocyclic primary amine with molecular formula C9H12N2 and molecular weight 148.20 g/mol . The compound features a pyridine ring bearing a methyl substituent at the 3-position and an allylamine (prop-2-enylamine) group at the 1-position, creating a stereogenic center alpha to the pyridine ring. Predicted physicochemical properties include a boiling point of 259.0±35.0 °C, density of 1.002±0.06 g/cm³, and a pKa of 8.12±0.50 . The topological polar surface area (TPSA) is 38.9 Ų and the computed LogP is approximately 1.58, indicating moderate lipophilicity [1].

Why 1-(3-Methyl-2-pyridyl)prop-2-enylamine Cannot Be Interchanged with Regioisomeric or Saturated Pyridylamine Analogs


Although several pyridyl C9H12N2 isomers exist, their distinct amine attachment points and hybridization states produce divergent physicochemical and biological profiles that preclude generic substitution. The target compound bears a primary amine at the benzylic/allylic 1-position (sp³ carbon adjacent to both pyridine and vinyl groups), whereas the regioisomer N-allyl-3-methylpyridin-2-amine (CAS 256379-30-3) has the amine nitrogen directly attached to the pyridine ring, resulting in a substantially different pKa, hydrogen-bonding capacity, and metabolic susceptibility . Compared with the saturated analog 1-(3-methylpyridin-2-yl)propan-2-amine (CAS 91054-51-2, C9H14N2), the allylamine double bond in the target compound provides a synthetic handle for further diversification (e.g., Heck coupling, cross-metathesis) that is absent in the fully saturated scaffold . The following quantitative evidence guide details these measurable differentiation points.

Quantitative Differentiation Evidence for 1-(3-Methyl-2-pyridyl)prop-2-enylamine vs. Closest Structural Analogs


Topological Polar Surface Area (TPSA) Differentially Governs Passive Permeability

The target compound exhibits a TPSA of 38.9 Ų, which is 56% larger than the 24.9 Ų calculated for the regioisomer N-allyl-3-methylpyridin-2-amine [1]. This ~14 Ų differential arises from the distinct connectivity: the target's primary amine (sp³) contributes two hydrogen-bonding sites (one donor, one acceptor) with greater solvent exposure, while the regioisomer's aromatic amine (sp²) is integrated into the conjugated pyridine system, reducing its effective polar surface . The TPSA threshold of <60-70 Ų is a widely recognized predictor for blood-brain barrier penetration; the lower TPSA of the regioisomer suggests superior passive CNS permeability, whereas the target compound's higher TPSA may favor peripheral target engagement or reduced CNS off-target liability [2].

Drug Design ADME Blood-Brain Barrier Physicochemical Profiling

Lipophilicity (LogP) Differential Impacts Solubility and Formulation Feasibility

The target compound has a computed LogP of 1.58, compared with 2.06 for the regioisomer N-allyl-3-methylpyridin-2-amine, representing a ΔLogP of -0.48 . This lower lipophilicity translates to an approximately 3-fold difference in predicted octanol-water partition coefficient, favoring aqueous solubility for the target compound. The reduced LogP also places the target compound more squarely within the Lipinski 'Rule of Five' optimal LogP range (<5) and the refined CNS drug-like space (LogP 1-4) [1]. By contrast, the des-methyl analog 1-(pyridin-2-yl)prop-2-en-1-amine is predicted to have an even lower LogP (~0.9-1.0), making the 3-methyl substituent in the target compound a critical modulator of lipophilicity .

Lipophilicity Solubility Formulation Drug-Likeness

Enantiopure Commercial Availability Enables Stereochemically Defined Synthesis

The target compound is commercially available as both the (R)-enantiomer (CAS 1213672-74-2) and (S)-enantiomer (CAS 1213086-79-3) with a certified purity of ≥98% . In contrast, the regioisomer N-allyl-3-methylpyridin-2-amine lacks a stereogenic center at the amine attachment point and is typically supplied as an achiral compound without stereochemical specification . The saturated analog 1-(3-methylpyridin-2-yl)propan-2-amine is also chiral, but its commercial availability in enantiopure form is not consistently documented across major suppliers . The defined enantiopure procurement pathway for the target compound is critical for applications requiring stereochemical integrity, such as asymmetric catalysis, chiral resolution, or enantioselective SAR studies.

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity Procurement Specification

Allylamine Functional Handle Enables Synthetic Diversification Absent in Saturated Analogs

The terminal alkene of the allylamine group in the target compound provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) and olefin metathesis, enabling late-stage diversification that is structurally precluded in the saturated analog 1-(3-methylpyridin-2-yl)propan-2-amine . Pyridylallylamines related to zimelidine have been elaborated via palladium-catalyzed amination and Heck coupling, demonstrating the synthetic utility of this functional group class [1]. While the regioisomer N-allyl-3-methylpyridin-2-amine also contains an allyl group, its attachment at the pyridine nitrogen (rather than the alpha-carbon) alters the electronic environment and reactivity of the double bond, potentially affecting coupling efficiency . The target compound thus occupies a unique reactivity niche among C9H12N2 isomers.

Synthetic Chemistry Late-Stage Functionalization Cross-Coupling Library Synthesis

Optimal Research and Industrial Application Scenarios for 1-(3-Methyl-2-pyridyl)prop-2-enylamine


Peripheral Target Drug Discovery Programs Where Reduced CNS Penetration Is Desired

The target compound's higher TPSA (38.9 Ų) relative to the regioisomer N-allyl-3-methylpyridin-2-amine (24.9 Ų) suggests reduced passive blood-brain barrier permeability . This property makes it a preferred scaffold for programs targeting peripheral receptors or enzymes where CNS exposure would constitute an off-target liability. The allylamine handle additionally enables rapid analog synthesis for peripheral PK/PD optimization.

Chiral Building Block for Asymmetric Synthesis and Stereochemical SAR Exploration

With both (R)- and (S)-enantiomers commercially available at ≥98% purity, the target compound serves as a reliable chiral amine building block for diastereoselective synthesis, chiral ligand preparation, or enantiomer-specific biological profiling without requiring in-house resolution . The defined stereochemistry is critical for programs where the pyridyl allylamine core is incorporated into more complex chiral architectures.

Medicinal Chemistry Library Diversification via Allylamine Cross-Coupling

The terminal alkene of the allylamine group enables late-stage functionalization through Heck, Suzuki, Sonogashira, or metathesis reactions [1]. This allows parallel synthesis of structurally diverse analog libraries from a common intermediate, exploiting the allyl handle that is absent in the saturated analog 1-(3-methylpyridin-2-yl)propan-2-amine. The class of pyridylallylamines has precedent in monoamine uptake modulation, supporting CNS and peripheral target applications [1].

Formulation-Focused Programs Benefiting from Moderate Lipophilicity (LogP ~1.6)

The target compound's LogP of ~1.6 offers a balance between aqueous solubility and membrane permeability that is more favorable for oral formulation development compared with the more lipophilic N-allyl regioisomer (LogP 2.06) . This intermediate lipophilicity aligns with established drug-likeness guidelines (Lipinski LogP <5) and may reduce solubility-limited absorption issues encountered with higher-LogP analogs.

Quote Request

Request a Quote for 1-(3-Methyl-2-pyridyl)prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.